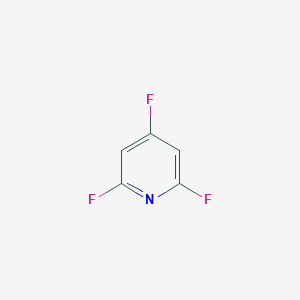

2,4,6-Trifluoropyridine

描述

2,4,6-Trifluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C5H2F3N, and it has a molecular weight of 133.07 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoropyridine can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine through a dechlorination reaction using palladium on carbon and ammonium formate. This method yields the desired product with an 85% yield . Another method involves the reaction of pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yield reactions and optimized conditions to ensure the efficient production of the compound. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the yield and purity of the product .

化学反应分析

Types of Reactions: 2,4,6-Trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive towards nucleophiles, particularly at the 4-position .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide and potassium fluoride.

Oxidation and Reduction: Standard oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

科学研究应用

Scientific Research Applications

1. Organic Synthesis

2,4,6-Trifluoropyridine serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows for nucleophilic aromatic substitution reactions, particularly with primary and secondary amines. Research indicates that while small nucleophiles preferentially attack the 4-position of the pyridine ring, bulkier nucleophiles can lead to multiple regioisomeric products . This property is exploited for synthesizing specifically fluorinated derivatives of pyridine.

2. Pharmaceutical Development

The compound is utilized in drug discovery and development due to its ability to modify biological activity through fluorination. For instance, the synthesis of 4-amino-pyridine derivatives from this compound has been successfully demonstrated . These derivatives often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts.

3. Material Science

In material science, this compound is investigated for its potential use in developing advanced materials with specific thermal and chemical resistance properties. Its fluorinated structure contributes to increased stability under harsh conditions .

Case Study 1: Nucleophilic Substitution Reactions

A study examined the regioselectivity of nucleophilic substitutions involving this compound. The results showed that smaller nucleophiles like morpholine predominantly attacked the 4-position, yielding high yields of desired products. In contrast, larger diamines resulted in a mixture of regioisomers . This finding underscores the importance of steric factors in designing synthetic pathways for fluorinated compounds.

Case Study 2: Decontamination Studies

Research focused on the decontamination of 3,5-dichloro-2,4,6-trifluoropyridine from human skin demonstrated the effectiveness of various cleaning agents. The study found that specific formulations could effectively remove contaminants while minimizing skin irritation . This application is critical for safety protocols in environments where exposure to such chemicals may occur.

Table 1: Comparison of Nucleophilic Substitution Outcomes

| Nucleophile | Preferred Position | Yield (%) |

|---|---|---|

| Morpholine | 4-position | High |

| (R,R)-1,2-Diaminocyclohexane | 2 and 4 positions | Moderate |

作用机制

The mechanism of action of 2,4,6-Trifluoropyridine involves its interaction with molecular targets through nucleophilic substitution reactions. The fluorine atoms enhance the compound’s electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active compounds, where it acts as a key intermediate .

相似化合物的比较

Pentafluoropyridine: Known for its high reactivity towards nucleophiles, particularly at the 4-position.

2-Fluoropyridine: Exhibits similar reactivity but with only one fluorine atom, making it less electrophilic compared to 2,4,6-Trifluoropyridine.

3,5-Difluoro-2,4,6-triazidopyridine: Used in specialized applications, particularly in radiotherapy and imaging.

Uniqueness: this compound is unique due to the presence of three fluorine atoms, which significantly enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its ability to undergo selective nucleophilic substitution at specific positions sets it apart from other fluorinated pyridines .

生物活性

2,4,6-Trifluoropyridine (TFP) is a fluorinated heterocyclic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of TFP, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to the pyridine ring. Its chemical formula is CHFN, and it exhibits properties typical of halogenated compounds, such as increased lipophilicity and altered reactivity due to the electronegative fluorine atoms.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TFP derivatives. For instance, a study synthesized 4-amino-2-ethoxy-3,5,6-trifluoropyridine and evaluated its antibacterial activity against various pathogens. The results indicated that this compound exhibited significant antibacterial activity against Escherichia coli, Streptococcus B, and Salmonella typhimurium at concentrations ranging from 200 to 300 µg/ml. Mild to moderate activity was noted against Staphylococcus aureus and Enterococcus faecium at lower concentrations (100-200 µg/ml) when compared to the standard antibiotic ampicillin .

Table 1: Antibacterial Activity of 4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine

| Pathogen | Concentration (µg/ml) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 200 | 15 |

| Salmonella typhimurium | 250 | 17 |

| Staphylococcus aureus | 100 | 10 |

| Enterococcus faecium | 150 | 12 |

Antifungal Activity

The antifungal properties of TFP derivatives have also been explored. The same study reported that the synthesized compound demonstrated notable antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Toxicological Studies

The safety profile of TFP has been examined in various toxicological studies. A case study highlighted a chemical burn resulting from cutaneous exposure to 3,5-dichloro-2,4,6-trifluoropyridine (DCTFP), which affected 25% of the body surface. This incident underscores the need for caution when handling fluorinated compounds due to their potential for causing severe dermal reactions .

Computational Studies

Computational approaches have also been employed to predict the biological activity of TFP and its derivatives. Quantum chemical calculations suggest that the electronic properties of TFP can influence its interaction with biological targets. These studies help in understanding how structural modifications can enhance or diminish biological activity .

属性

IUPAC Name |

2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDRWXKBKVVUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382560 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-17-2 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: The provided research papers primarily focus on the synthetic chemistry of 2,4,6-trifluoropyridine and its use as a versatile building block for more complex molecules. Therefore, information regarding specific biological targets and downstream effects is not discussed within these papers.

A: this compound has the molecular formula C5H2F3N and a molecular weight of 149.09 g/mol. Spectroscopic data, including NMR data for both oriented and non-oriented molecules, is discussed in several papers. [ [], [] ] For example, researchers observed differing chemical shifts for the α- and γ-azido groups in the 15N NMR spectra of 2,4,6-triazidopyridine, indicating varying reactivity in reactions like cycloaddition and phosphorylation. [ [] ] The vacuum-ultraviolet photoelectron spectra of this compound and other fluoropyridines have also been studied to understand the effects of fluorine substitution on electronic structure. [ [] ]

A: The provided research does not describe any catalytic properties of this compound itself. Instead, it is primarily utilized as a substrate in various reactions, including nucleophilic aromatic substitution and catalytic hydrodefluorination, for the synthesis of specifically fluorinated 4-aminopyridine derivatives. [ [] ]

A: Density functional theory (DFT) calculations have been employed to study the NMR JFF spin-spin coupling constants in this compound and other fluorinated pyridines. [ [] ] These calculations help to understand the relative importance of different electronic contributions (Fermi contact, spin-dipolar, etc.) to the observed coupling constants.

ANone: The provided papers do not delve into detailed stability studies or formulation strategies for this compound.

A: While specific SHE regulations are not discussed, one paper mentions a chemical burn incident involving 3,5-dichloro-2,4,6-trifluoropyridine. [ [] ] This emphasizes the importance of proper handling, personal protective equipment, and adherence to safety guidelines when working with this compound and related fluorinated pyridines.

ANone: The papers do not focus on specific applications of this compound that would necessitate discussing alternatives or substitutes. The research primarily highlights its utility as a synthetic building block.

ANone: Researchers utilize various tools and resources for studying this compound, including:

- Spectroscopic techniques: NMR spectroscopy (including 15N NMR), vacuum-ultraviolet photoelectron spectroscopy [ [], [], [] ]

- Computational methods: Density Functional Theory (DFT) calculations [ [] ]

- Synthetic chemistry techniques: Nucleophilic aromatic substitution, catalytic hydrodefluorination [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。